molecular formula C12H10ClNO4 B8455530 ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

ethyl (4-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B8455530
M. Wt: 267.66 g/mol
InChI Key: LZEWZHVQVIVCDV-UHFFFAOYSA-N
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Patent
US07700641B2

Procedure details

Following the procedure as described in PREPARATION 2A, and making non-critical variations to replace isatin with 4-chloro-1H-indole-2,3-dione, and (2-bromoethyl)cyclopropane with ethyl bromoacetate, the title compound was obtained (95%) as a colorless solid: 1H NMR (300 MHz, CDCl3)δ 7.48 (t, 1H), 7.08 (d, 1H), 6.67 (d, 1H), 4.47 (s, 2H), 4.23 (q, 2H), 1.27 (t, 3H); MS (ES+) m/z 268.6 (M+1).
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C(=O)C1=O.[Cl:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15](=[O:23])[C:16](=[O:22])[NH:17]2.BrCCC1CC1.Br[CH2:31][C:32]([O:34][CH2:35][CH3:36])=[O:33]>>[CH2:35]([O:34][C:32](=[O:33])[CH2:31][N:17]1[C:18]2[C:14](=[C:13]([Cl:12])[CH:21]=[CH:20][CH:19]=2)[C:15](=[O:23])[C:16]1=[O:22])[CH3:36]

Inputs

Step One
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(C(NC2=CC=C1)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(C(C2=C(C=CC=C12)Cl)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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